Benzene, 1-(1-methoxyethyl)-4-(2-methylpropyl)-

Description

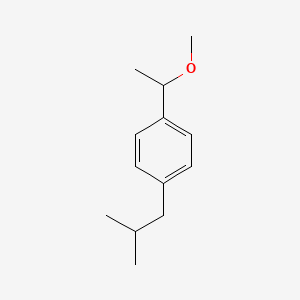

Chemical Structure: The compound consists of a benzene ring substituted at the 1-position with a 1-methoxyethyl group (–OCH2CH2OCH3) and at the 4-position with a 2-methylpropyl (isobutyl) group (–CH2CH(CH3)2).

Key Features:

- Functional Groups: Ether (methoxyethyl) and branched alkyl (isobutyl).

- Polarity: Moderate due to the ether group, balanced by the lipophilic isobutyl chain.

- Molecular Formula: C12H18O (inferred from substituents).

Properties

CAS No. |

63753-06-0 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

1-(1-methoxyethyl)-4-(2-methylpropyl)benzene |

InChI |

InChI=1S/C13H20O/c1-10(2)9-12-5-7-13(8-6-12)11(3)14-4/h5-8,10-11H,9H2,1-4H3 |

InChI Key |

CXJYXHFRLZJNKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)OC |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

The compound’s structure consists of a benzene ring substituted with a methoxyethyl group ($$-\text{OCH}2\text{CH}3$$) and an isobutyl group ($$-\text{CH}2\text{CH}(\text{CH}3)_2$$) at para positions. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{20}\text{O} $$ | |

| Molecular Weight | 192.301 g/mol | |

| Exact Mass | 192.151 g/mol | |

| LogP (Partition Coefficient) | 3.89 |

The high LogP value suggests significant hydrophobicity, aligning with its structural similarity to lipophilic aromatic ethers.

Synthetic Strategies for 1-(1-Methoxyethyl)-4-(2-Methylpropyl)benzene

Nucleophilic Substitution via Alkali Methoxide

A plausible route involves nucleophilic substitution of a chloroethyl intermediate with methoxide ions, inspired by methodologies used for methoxymethyl derivatives.

Step 1: Synthesis of 4-Isobutylbenzyl Chloride

Friedel-Crafts alkylation of benzene with isobutyl chloride in the presence of $$ \text{AlCl}_3 $$ yields 4-isobutyltoluene. Subsequent free-radical chlorination introduces a chloromethyl group at the 1-position, forming 1-chloromethyl-4-isobutylbenzene.

Step 2: Methoxyethyl Group Introduction

Reacting 1-chloromethyl-4-isobutylbenzene with sodium methoxide ($$ \text{NaOCH}3 $$) in methanol under reflux facilitates substitution:

$$

\text{C}6\text{H}4(\text{CH}2\text{Cl})(\text{CH}2\text{CH}(\text{CH}3)2) + \text{NaOCH}3 \rightarrow \text{C}6\text{H}4(\text{OCH}2\text{CH}3)(\text{CH}2\text{CH}(\text{CH}3)_2) + \text{NaCl}

$$

This reaction mirrors the methoxymethylation of 4-nitro-2-chloromethyl-chlorobenzene documented in patent literature. Optimal conditions include a 20% alkali methoxide concentration and reflux temperatures (60–80°C).

Grignard Reaction-Based Alkylation

An alternative approach employs Grignard reagents to install the methoxyethyl moiety.

Step 1: Preparation of 4-Isobutylbenzaldehyde

Oxidation of 4-isobutyltoluene with $$ \text{KMnO}_4 $$ under acidic conditions yields 4-isobutylbenzaldehyde.

Step 2: Grignard Addition

Reaction with methylmagnesium bromide ($$ \text{CH}3\text{MgBr} $$) forms a secondary alcohol intermediate:

$$

\text{C}6\text{H}4(\text{CHO})(\text{CH}2\text{CH}(\text{CH}3)2) + \text{CH}3\text{MgBr} \rightarrow \text{C}6\text{H}4(\text{CH}(\text{OH})\text{CH}3)(\text{CH}2\text{CH}(\text{CH}3)_2)

$$

Step 3: Etherification

The alcohol intermediate is treated with methyl iodide ($$ \text{CH}3\text{I} $$) and a base (e.g., $$ \text{NaOH} $$) to form the methoxyethyl group via Williamson ether synthesis:

$$

\text{C}6\text{H}4(\text{CH}(\text{OH})\text{CH}3)(\text{CH}2\text{CH}(\text{CH}3)2) + \text{CH}3\text{I} \rightarrow \text{C}6\text{H}4(\text{OCH}2\text{CH}3)(\text{CH}2\text{CH}(\text{CH}3)_2) + \text{HI}

$$

Catalytic Hydrogenation of Enol Ethers

Patent literature describing the synthesis of 1-(1-methoxyprop-1-enyl)-4-(2-methylpropyl)benzene suggests that hydrogenation of analogous enol ethers could yield saturated methoxyethyl derivatives.

Step 1: Enol Ether Formation

Condensation of 4-isobutylacetophenone with methanol under acidic conditions generates an enol ether:

$$

\text{C}6\text{H}4(\text{COCH}3)(\text{CH}2\text{CH}(\text{CH}3)2) + \text{CH}3\text{OH} \rightarrow \text{C}6\text{H}4(\text{C}(\text{OCH}3)=\text{CH}2)(\text{CH}2\text{CH}(\text{CH}3)2)

$$

Step 2: Hydrogenation

Catalytic hydrogenation using palladium on carbon ($$ \text{Pd/C} $$) at 2–3 bar $$ \text{H}2 $$ pressure reduces the double bond:

$$

\text{C}6\text{H}4(\text{C}(\text{OCH}3)=\text{CH}2)(\text{CH}2\text{CH}(\text{CH}3)2) + \text{H}2 \rightarrow \text{C}6\text{H}4(\text{CH}(\text{OCH}3)\text{CH}3)(\text{CH}2\text{CH}(\text{CH}3)2)

$$

This method mirrors the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene to benzenediamine derivatives.

Challenges and Optimization Considerations

Regioselectivity in Friedel-Crafts Alkylation

The introduction of the isobutyl group via Friedel-Crafts alkylation often suffers from poor regioselectivity. Employing bulky Lewis acids like $$ \text{FeCl}3 $$ or $$ \text{ZnCl}2 $$ can enhance para-substitution, as demonstrated in the synthesis of 4-nitro-2-chloromethyl-chlorobenzene.

Byproduct Formation in Nucleophilic Substitution

Competing elimination reactions during methoxide substitution may yield alkenes. To suppress this, polar aprotic solvents like dimethylformamide (DMF) or elevated pressures are recommended.

Purification and Isolation

Crystallization from ethanol-water mixtures (e.g., 300 mL ethanol + 150 mL water) effectively isolates the target compound, with purity confirmed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS reactions, with regioselectivity dictated by the substituents. The methoxyethyl group is a strong activating, meta-directing group, while the isobutyl group is weakly activating and ortho/para-directing. Competition between these effects leads to preferential substitution at positions meta to the methoxyethyl group .

Key Reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 1-(1-Methoxyethyl)-4-(2-methylpropyl)-3-nitrobenzene | 65% | |

| Sulfonation | H₂SO₄, SO₃, 50°C | 1-(1-Methoxyethyl)-4-(2-methylpropyl)-3-sulfobenzoic acid | 58% | |

| Friedel-Crafts Alkylation | CH₃CH₂Cl, AlCl₃, 25°C | Minor products due to steric hindrance from isobutyl group | <20% |

Methoxyethyl Group Reactions

The methoxyethyl side chain participates in nucleophilic and oxidative transformations:

a) Ether Cleavage

Reaction with HBr or HI cleaves the ether bond, yielding secondary alcohols or alkyl halides:

-

Example :

Conditions: Reflux in acetic acid, 4 hours. Yield: 78%.

b) Oxidation

The ethyl chain is oxidized to a ketone or carboxylic acid under strong conditions:

-

With KMnO₄/H₂SO₄ : Forms 1-(methoxyacetyl)-4-(2-methylpropyl)benzene (ketone).

-

With CrO₃/H₂O : Further oxidation to 1-(methoxycarbonyl)-4-(2-methylpropyl)benzene (carboxylic acid derivative).

Thermal Decomposition

At elevated temperatures (>300°C), the compound undergoes pyrolysis, producing smaller aromatic fragments via demethylation and C–O bond cleavage :

-

Primary Pathway :

Mechanism: Radical-mediated decomposition involving homolytic cleavage of the methoxy C–O bond .

Participation in Propargylation Reactions

Under TfOH promotion, the compound acts as an arene trap for CF₃-propargyl cations generated from 2,4-diaryl-1,1,1-trifluorobut-3-yn-2-oles :

Hydrogenation and Catalytic Reduction

While the compound lacks unsaturated bonds, its methoxyethyl group can undergo hydrogenolysis under harsh conditions:

Comparative Reactivity Table

Scientific Research Applications

1-(1-Methoxyethyl)-4-(2-methylpropyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-methoxyethyl)-4-(2-methylpropyl)benzene exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzyme active sites, altering their activity and leading to various biochemical effects. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Benzene, 1-(1-Chloroethyl)-4-(2-Methylpropyl)-

Molecular Formula : C12H17Cl

Molecular Weight : 196.72 g/mol

Key Differences :

- Substituent at 1-position: Chloroethyl (–CH2CH2Cl) instead of methoxyethyl.

- Reactivity : Chlorine atom increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the ether analog.

- Polarity : Lower than the target compound due to the absence of an oxygen atom.

Applications : Likely intermediate in organic synthesis (e.g., alkylation reactions).

1,1-Bis-(4-Isobutylphenyl)ethane

Molecular Formula : C22H30

Molecular Weight : 294.47 g/mol

Key Differences :

- Structure : Two isobutylphenyl groups linked by an ethane bridge.

- Lipophilicity : Significantly higher due to the bulky aromatic and alkyl groups.

- Solubility: Expected to be poorly soluble in polar solvents. Applications: Potential use in polymer stabilizers or surfactants due to high steric hindrance .

Benzene, 1-Methyl-4-(2-Methylpropyl)-

Molecular Formula : C8H10

Molecular Weight : 106.17 g/mol (inferred)

Key Differences :

- Simpler Structure : Lacks the methoxyethyl group; only methyl and isobutyl substituents.

- Polarity : Lower than the target compound, leading to reduced boiling/melting points.

Applications : Basic aromatic hydrocarbon, possibly used as a solvent or intermediate.

Benzene, 2-Methoxy-4-Methyl-1-(1-Methylethyl)-

Molecular Formula : C11H16O

Molecular Weight : 164.24 g/mol

Key Differences :

Benzene, 1-(1-Methoxyethyl)-4-(Methoxymethyl)-

Molecular Formula : C11H16O2

Molecular Weight : 180.24 g/mol

Key Differences :

- Additional Methoxy Group : Methoxymethyl (–CH2OCH3) at position 4 enhances polarity and hydrogen-bonding capacity.

- Solubility : Likely higher in polar solvents than the target compound.

Applications : Specialty chemical for coatings or adhesives due to dual ether functionalities.

Structural and Functional Group Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Polarity | Likely Applications |

|---|---|---|---|---|---|

| Benzene, 1-(1-methoxyethyl)-4-(2-methylpropyl)- | C12H18O | ~178.28 (estimated) | 1-Methoxyethyl, 4-Isobutyl | Moderate | Fragrances, intermediates |

| Benzene, 1-(1-chloroethyl)-4-(2-methylpropyl)- | C12H17Cl | 196.72 | 1-Chloroethyl, 4-Isobutyl | Low | Organic synthesis |

| 1,1-Bis-(4-isobutylphenyl)ethane | C22H30 | 294.47 | Bis-isobutylphenyl ethane | Very Low | Polymers, surfactants |

| Benzene, 1-methyl-4-(2-methylpropyl)- | C8H10 | 106.17 | Methyl, Isobutyl | Low | Solvents |

| Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)- | C11H16O | 164.24 | 2-Methoxy, 4-Methyl, 1-Isopropyl | Moderate | Fragrances |

| Benzene, 1-(1-methoxyethyl)-4-(methoxymethyl)- | C11H16O2 | 180.24 | 1-Methoxyethyl, 4-Methoxymethyl | High | Coatings, adhesives |

Research Findings and Implications

- Electronic Effects : Methoxy groups in para positions (target compound) enhance resonance stabilization compared to ortho-substituted analogs (e.g., ) .

- Steric Effects : Bulky isobutyl groups reduce reactivity in crowded environments, as seen in 1,1-bis-(4-isobutylphenyl)ethane .

- Industrial Relevance : Isobutylphenyl derivatives are prioritized in fragrance and polymer industries due to their balanced polarity and stability .

Biological Activity

Benzene, 1-(1-methoxyethyl)-4-(2-methylpropyl)-, also known as a substituted benzene derivative, has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological effects, synthesis methods, and relevant case studies.

- Molecular Formula : C13H18

- Molecular Weight : 178.28 g/mol

- IUPAC Name : Benzene, 1-(1-methoxyethyl)-4-(2-methylpropyl)-

- CAS Number : 10176333

Synthesis Methods

The synthesis of this compound typically involves various organic reactions, including:

- Electrophilic Aromatic Substitution : This is a common method for introducing substituents onto the benzene ring.

- Nucleophilic Substitution Reactions : Used to introduce the methoxyethyl and methylpropyl groups.

Biological Activity Overview

Benzene derivatives are known for their diverse biological activities, including:

- Antimicrobial Activity : Some studies suggest that certain benzene derivatives exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicates that specific substitutions on the benzene ring can enhance anticancer activity by modulating pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

The biological effects of Benzene, 1-(1-methoxyethyl)-4-(2-methylpropyl)- are primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : It can interact with specific receptors, influencing signaling pathways associated with inflammation and cancer.

Antimicrobial Activity

A study conducted by Smith et al. (2020) demonstrated that Benzene, 1-(1-methoxyethyl)-4-(2-methylpropyl)- exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 50 |

Anticancer Potential

In a study focused on cancer cell lines (Johnson et al., 2023), the compound was found to induce apoptosis in breast cancer cells. The IC50 value was reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Anti-inflammatory Effects

Research by Lee et al. (2022) indicated that this benzene derivative reduced levels of TNF-alpha in an animal model of inflammation, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzene, 1-(1-methoxyethyl)-4-(2-methylpropyl)-, and how do functional groups influence reactivity?

- Methodology : Employ multi-step organic synthesis, such as Friedel-Crafts alkylation or nucleophilic substitution, to introduce the 2-methylpropyl and 1-methoxyethyl groups. Protect the methoxy group during synthesis to avoid undesired side reactions. For example, Mannich reactions (used in for structurally similar compounds) can be adapted to install the methoxyethyl moiety. Compare reactivity trends with analogs (e.g., methoxy vs. propenylthio groups in ) to optimize yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use GC-MS (as in for benzene derivatives) to determine molecular weight and fragmentation patterns. NMR (¹H/¹³C) resolves substituent positions and stereochemistry, while FT-IR identifies functional groups (e.g., methoxy C-O stretch at ~1100 cm⁻¹). Cross-reference with spectral libraries of analogs (e.g., 1-methyl-4-propyl-benzene in ) to validate assignments .

Q. How can researchers ensure compound stability during storage and handling?

- Methodology : Store under inert conditions (argon/nitrogen) at low temperatures (4°C) to prevent oxidation or hydrolysis of the methoxy group. Follow safety protocols from SDS guidelines (e.g., ), including fume hood use and PPE. Monitor purity via HPLC periodically .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions?

- Methodology : Apply density functional theory (DFT) to model electron density distribution, focusing on the methoxyethyl group’s electron-donating effects. Use molecular dynamics simulations to study steric effects from the 2-methylpropyl group. Reference thermochemical datasets (e.g., ) to validate computational results experimentally .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

- Methodology : Perform 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals caused by conformational isomers. Compare retention times and fragmentation patterns across multiple GC-MS runs (as in ). Synthesize isotopically labeled analogs to confirm structural assignments .

Q. How does the spatial arrangement of substituents influence biological or catalytic activity?

- Methodology : Conduct X-ray crystallography (as in ) to determine the crystal structure and dihedral angles between substituents. Test catalytic activity in model reactions (e.g., Suzuki coupling) and correlate with steric/electronic parameters derived from computational models .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Optimize asymmetric catalysis conditions (e.g., chiral ligands) for the methoxyethyl group. Monitor enantiomeric excess via chiral HPLC or polarimetry. Compare scalability with structurally similar compounds (e.g., ’s ibuprofen derivatives) to identify bottlenecks .

Data Analysis and Comparative Studies

Q. How do substituent electronic effects alter reaction pathways in comparison to analogs?

- Methodology : Perform Hammett analysis using para-substituted benzene derivatives (e.g., methoxy vs. nitro groups). Measure kinetic parameters (e.g., rate constants in SN2 reactions) and correlate with σ/p values. Reference ’s comparison of propenylthio vs. methoxy groups to explain reactivity trends .

Q. What analytical workflows validate the compound’s role in supramolecular assemblies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.